N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide
Description
N-[(1-Cyclopentylpiperidin-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide is a synthetic sulfonamide derivative characterized by a piperidine core substituted with a cyclopentyl group at the 1-position and a 3-methylphenylmethanesulfonamide moiety attached via a methylene bridge at the 4-position. Sulfonamides are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and ion channels.
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2S/c1-16-5-4-6-18(13-16)15-24(22,23)20-14-17-9-11-21(12-10-17)19-7-2-3-8-19/h4-6,13,17,19-20H,2-3,7-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFOKKWZEUNCKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2CCN(CC2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Substitution with Cyclopentyl Group: The cyclopentyl group is introduced via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the piperidine ring.
Attachment of the Methylphenyl Group: This step involves a Friedel-Crafts alkylation reaction, where the piperidine derivative reacts with a methylphenyl halide in the presence of a Lewis acid catalyst.
Introduction of the Methanesulfonamide Group: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and the employment of high-throughput screening methods to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, where it can react with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: N-alkylated sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Research has focused on its potential use as an analgesic, anti-inflammatory, or antipsychotic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Target Compound
- Core : Piperidine (6-membered amine ring).
- Substituents :
- Cyclopentyl group at the 1-position of piperidine.
- 3-Methylphenylmethanesulfonamide at the 4-position.
- The 3-methylphenyl group introduces moderate lipophilicity, while the sulfonamide moiety may participate in hydrogen bonding.
Compound from
(N-((2-(1-(3-(Trifluoromethyl)phenyl)ethylamino)-1H-benzo[d]imidazol-4-yl)methyl)methanesulfonamide)
- Core : Benzimidazole (bicyclic aromatic system).
- Substituents :
- Trifluoromethylphenyl group linked via an ethylamine side chain.
- Methanesulfonamide attached to a methylene bridge.
- Key Features :
- The benzimidazole core offers aromaticity and planar rigidity, which may improve π-π stacking interactions.
- The trifluoromethyl group significantly increases lipophilicity (logP) but reduces aqueous solubility.
AVE-1625 from
(N-[1-[Bis(4-chlorophenyl)methyl]-3-azetidinyl]-N-(3,5-difluorophenyl)-methanesulfonamide)
- Core : Azetidine (4-membered amine ring).
- Substituents :
- Bis(4-chlorophenyl)methyl group at the 1-position.
- 3,5-Difluorophenylmethanesulfonamide at the 3-position.
- Halogenated aryl groups (Cl, F) enhance metabolic stability but may increase toxicity risks.
Compound from
(1-((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide)
- Core: Bicyclo[2.2.1]heptane (norbornane derivative).
- Substituents :
- Dimethyl groups and a ketone at the 7- and 2-positions.
- N,N-Dimethylmethanesulfonamide.
- The dimethyl sulfonamide group lowers polarity, enhancing blood-brain barrier penetration.
Physicochemical Properties
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